(3-Chloro-4-fluorophenyl)(2,6-difluorobenzyl)sulfane
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Overview
Description
(3-Chloro-4-fluorophenyl)(2,6-difluorobenzyl)sulfane is an organic compound with the molecular formula C13H8ClF3S. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, as well as a sulfane linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)(2,6-difluorobenzyl)sulfane typically involves the reaction of 3-chloro-4-fluorophenyl thiol with 2,6-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)(2,6-difluorobenzyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, in solvents like DMF or THF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Amino or alkoxy derivatives of the original compound.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)(2,6-difluorobenzyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)(2,6-difluorobenzyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The sulfane group can undergo redox reactions, influencing the compound’s biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 3-Chloro-4-fluorophenyl isocyanate
- 2,6-Difluorobenzyl chloride
Comparison
Compared to similar compounds, (3-Chloro-4-fluorophenyl)(2,6-difluorobenzyl)sulfane is unique due to the presence of both chloro and fluoro substituents on two different phenyl rings, as well as the sulfane linkage. This combination of features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-[(2,6-difluorophenyl)methylsulfanyl]-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-10-6-8(4-5-13(10)17)18-7-9-11(15)2-1-3-12(9)16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPMSJASHUTESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CSC2=CC(=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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